molecular formula C10H15NO4S B6086808 N-(3,5-dimethoxyphenyl)ethanesulfonamide

N-(3,5-dimethoxyphenyl)ethanesulfonamide

Cat. No. B6086808
M. Wt: 245.30 g/mol
InChI Key: RYAONAOMTGHRBY-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)ethanesulfonamide, also known as DOET, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of 2C-E, which is a psychedelic drug. DOET has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

N-(3,5-dimethoxyphenyl)ethanesulfonamide acts as a potent serotonin receptor agonist, particularly at the 5-HT2A receptor subtype. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, N-(3,5-dimethoxyphenyl)ethanesulfonamide can modulate these processes, leading to altered states of consciousness and visual hallucinations.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)ethanesulfonamide has been found to induce a range of biochemical and physiological effects in humans. These include changes in heart rate, blood pressure, and body temperature. It has also been found to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)ethanesulfonamide has several advantages for use in scientific research. It is a potent and selective serotonin receptor agonist, which makes it a valuable tool for studying the role of serotonin in the brain. It is also relatively stable and easy to synthesize, which makes it a convenient compound to work with in the lab. However, N-(3,5-dimethoxyphenyl)ethanesulfonamide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on N-(3,5-dimethoxyphenyl)ethanesulfonamide. One area of interest is its potential use in the treatment of depression and anxiety. By acting as a serotonin receptor agonist, N-(3,5-dimethoxyphenyl)ethanesulfonamide may be able to modulate mood and alleviate symptoms of these disorders. Another area of interest is its effects on the visual system. Further research could help to elucidate the neural mechanisms underlying visual hallucinations induced by N-(3,5-dimethoxyphenyl)ethanesulfonamide. Additionally, there is potential for N-(3,5-dimethoxyphenyl)ethanesulfonamide to be used as a tool for studying the role of serotonin in the brain, as well as for developing new treatments for psychiatric disorders.

Synthesis Methods

N-(3,5-dimethoxyphenyl)ethanesulfonamide can be synthesized by reacting 3,5-dimethoxyphenylacetic acid with thionyl chloride to form 3,5-dimethoxyphenylacetyl chloride. This intermediate is then reacted with ethanesulfonamide to produce N-(3,5-dimethoxyphenyl)ethanesulfonamide.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)ethanesulfonamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a potent serotonin receptor agonist, which may have implications for the treatment of depression and anxiety. N-(3,5-dimethoxyphenyl)ethanesulfonamide has also been studied for its effects on the visual system, as it has been found to induce visual hallucinations in humans.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-4-16(12,13)11-8-5-9(14-2)7-10(6-8)15-3/h5-7,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAONAOMTGHRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)ethanesulfonamide

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